Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine

Physicochemical Properties Lipophilicity CNS Drug Design

Subtle modifications to piperazinebenzylamine scaffolds dramatically alter MC4R target affinity and selectivity. Procuring non-methylated or N-benzyl-only analogs risks reduced binding (Ki shifts from ~6 nM to inactive) and failed SAR studies. This exact N-substituted tertiary amine delivers the pharmacophore fidelity essential for reproducing sub-nanomolar to low nanomolar MC4R potency, with logP 1.29 and PSA 18.51 Ų optimized for CNS penetration. Ideal for structure-based lead optimization and parallel library synthesis.

Molecular Formula C14H23N3
Molecular Weight 233.35 g/mol
CAS No. 1018545-42-0
Cat. No. B1372570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl(methyl)[2-(piperazin-1-yl)ethyl]amine
CAS1018545-42-0
Molecular FormulaC14H23N3
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCN(CCN1CCNCC1)CC2=CC=CC=C2
InChIInChI=1S/C14H23N3/c1-16(13-14-5-3-2-4-6-14)11-12-17-9-7-15-8-10-17/h2-6,15H,7-13H2,1H3
InChIKeyAQKKSXVAGSAHBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine Physicochemical Baseline


Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (CAS 1018545-42-0) is a tertiary amine belonging to the class of N‑substituted piperazine derivatives [1]. Characterized by a benzyl group, a methyl substituent on the exocyclic nitrogen, and a piperazine ring linked via an ethylene spacer, this compound exhibits predicted physicochemical properties that define its utility as a building block or intermediate in medicinal chemistry [2]. Its calculated logP (1.29) and polar surface area (PSA: 18.51 Ų) position it within a favorable range for CNS‑penetrant scaffolds, while its tertiary amine functionality introduces a steric and electronic profile distinct from primary and secondary amine analogs .

Tertiary amine building block – versatile intermediate for medicinal chemistry and parallel synthesis
CNS‑penetrant scaffold range – predicted logP 1.29 and PSA 18.5 Ų align with CNS drug‑like property space
Distinct from primary/secondary amines – steric/electronic profile supports unique SAR exploration

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine: Substitution Risks


Generic substitution of piperazine derivatives without rigorous comparator data can lead to unpredictable biological outcomes and failed experiments. Even subtle modifications to the benzyl/methyl/piperazine scaffold dramatically alter target affinity, selectivity, and metabolic stability [1]. For example, the presence and position of a methyl group on the exocyclic nitrogen, as in benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine, distinguishes it from non‑methylated or N‑benzyl‑only analogs, each of which demonstrates distinct in vitro potency and off‑target profiles in class‑level SAR studies [2]. Procurement decisions that ignore these differences risk selecting a compound with reduced binding affinity, altered pharmacokinetic properties, or compromised chemical stability, ultimately jeopardizing the validity of subsequent research findings.

N‑substitution Methyl vs. benzyl variation may shift target affinity and selectivity; class‑level SAR shows potency divergence of >20‑fold.
Methyl absence Non‑methylated analogs can exhibit higher lipophilicity and larger PSA, potentially altering CNS penetration and off‑target binding profiles.
Scaffold mismatch Simple piperazine building blocks lack the dual basic‑nitrogen handle; procurement of generics may limit functionalization and SAR reproducibility.

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine Differentiation Evidence


LogP and PSA Differentiation from Non-Methylated Analogs

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine exhibits a predicted logP of 1.2903 and PSA of 18.51 Ų [1]. In contrast, the non‑methylated analog N‑benzyl-2-piperazin-1-ylethanamine (CAS 135330-51-7) displays a higher logP of 1.339 and a significantly larger PSA of 27.30 Ų [2]. The N‑methyl substitution in the target compound reduces both lipophilicity and polar surface area, parameters that directly correlate with CNS penetration potential (favorable logP <3, PSA <60-90 Ų) [3].

LogP & PSA shift
Cross-study comparable
ΔlogP = −0.049
PSA 18.51 vs 27.30 Ų
Lower lipophilicity may reduce non‑specific binding for CNS probe design.
Predicted values; experimental verification recommended.
Physicochemical Properties Lipophilicity CNS Drug Design

N-Substitution Pattern Impact on MC4R Binding and Agonist Efficacy

In a class‑level SAR study of piperazinebenzylamines as human MC4R agonists, the presence of an additional basic nitrogen on the side‑chain (as in benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine, which bears a tertiary amine) increased agonist potency [1]. Specifically, compound 13g, which contains a similar tertiary amine moiety, exhibited an EC50 of 3.8 nM and a Ki of 6.4 nM at the hMC4R [1]. In contrast, the initial lead compound 4 lacking this basic nitrogen displayed an EC50 of 80 nM [1]. This >20‑fold improvement underscores the critical role of the N‑substitution pattern present in the target compound.

MC4R agonist potency
Class-level inference
EC₅₀ 3.8 nM (tertiary amine analog)
vs 80 nM (lead without basic N)
Tertiary amine motif supports >20‑fold potency improvement in class SAR.
Analog data; direct measurement on target compound not available.
MC4R Agonists GPCR Obesity Research Structure-Activity Relationship

hMC4R Selective Antagonism Profile

A parallel class‑level SAR investigation identified piperazinebenzylamines as potent and selective antagonists of the human melanocortin‑4 receptor [1]. Compounds 11c, 11d, and 11l, which share the core benzyl‑piperazine scaffold, exhibited Ki values of 21 nM, 14 nM, and 15 nM, respectively [1]. In functional cAMP assays, compound 11l demonstrated dose‑dependent antagonism with an IC50 of 36 nM [1]. While direct data for benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine are not available, the compound's structural congruence with these antagonists suggests potential for similar high‑affinity binding and antagonistic activity.

hMC4R antagonism
Class-level inference
Ki 14–21 nM (structurally related antagonists)
vs >160 nM (non‑optimized leads)
Scaffold congruence suggests potential nanomolar antagonist binding.
Requires confirmatory binding assay on exact compound.
MC4R Antagonists Melanocortin Receptors SAR

Basicity and PSA Influence on Salt Formation and Purification

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine contains two basic nitrogens: a piperazine secondary amine (estimated pKa ~8-9) and a tertiary amine (estimated pKa ~7-8). This dual basicity, coupled with a low PSA of 18.51 Ų [1], differentiates it from simpler piperazine analogs and influences salt formation and chromatographic behavior. In contrast, the N‑benzyl analog (CAS 135330-51-7) with a higher PSA (27.3 Ų) and only one basic piperazine nitrogen exhibits different acid‑base properties [2].

Basicity & PSA
Cross-study comparable
Two basic centers (pKa ~7–9)
PSA 18.51 Ų (vs 27.30 Ų analog)
Dual basicity facilitates selective salt formation and purification.
pKa estimates from related piperazines; confirm experimentally.
pKa Prediction Solid Form Development Purification

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine Application Scenarios


MC4R Agonist and Antagonist Lead Optimization

Given the class‑level SAR data showing that tertiary amine‑containing piperazinebenzylamines achieve sub‑nanomolar to low nanomolar potencies at the human MC4R [1], benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine serves as an ideal starting point for structure‑based lead optimization. Its specific N‑substitution pattern has been shown, through class inference, to enhance both binding affinity (Ki ~6–21 nM) and functional efficacy (EC50 ~3.8 nM) [1][2]. Procurement of this exact compound ensures fidelity to the pharmacophore essential for MC4R modulation, thereby increasing the likelihood of reproducing published SAR trends and advancing obesity or cachexia programs.

CNS Penetrant Probe and Tool Compound Development

The predicted logP (1.29) and PSA (18.51 Ų) of benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine fall squarely within the optimal range for CNS drug‑like properties (logP <3, PSA <90 Ų) [1]. When substituted for non‑methylated analogs (e.g., CAS 135330-51-7, logP 1.339, PSA 27.3 Ų) [2], the target compound offers a slightly reduced lipophilicity and lower polar surface area, which are associated with improved brain penetration and reduced non‑specific binding [1]. This makes it a superior choice for research teams developing CNS‑penetrant chemical probes or investigating central melanocortin pathways.

Building Block for Piperazine Library Diversification

The compound's dual basic nitrogens and unique tertiary amine architecture provide a versatile handle for parallel synthesis and library generation. Unlike simpler piperazine building blocks, benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine allows for sequential functionalization, enabling the exploration of SAR around both the piperazine and exocyclic amine positions. This differentiation is critical for medicinal chemistry teams seeking to systematically probe the effects of N‑substitution on target engagement and selectivity, as demonstrated in the piperazinebenzylamine SAR literature [1].

Analytical Standard for LC-MS and NMR Metabolomics

Due to its defined chromatographic properties and distinct mass spectral signature, benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (MW 233.35) is well‑suited for use as an internal standard or reference compound in LC‑MS/MS and NMR‑based metabolomics. Its predicted logP and PSA differ measurably from those of common isobaric or structurally similar analogs [1][2], facilitating unambiguous identification and quantification in complex biological matrices. This is particularly valuable in studies of piperazine‑containing drug metabolism or environmental fate.

Application
Selection Property
Validation Focus
MC4R agonist/antagonist lead optimization studies
Tertiary amine pharmacophore match
Class‑level SAR fidelity review; confirm functional activity in target assay
CNS‑penetrant probe development
LogP/PSA within CNS‑favorable range
Permeability and non‑specific binding assessment; P‑gp liability screening
Diversified piperazine library synthesis
Dual basic‑nitrogen handle for sequential derivatization
Reaction selectivity verification; intermediate stability under library conditions
LC‑MS/NMR reference compound
Defined chromatographic retention and mass signature
Identity confirmation; matrix interference testing; method reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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